molecular formula C16H18BNO5 B2583993 Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- (9CI) CAS No. 727396-17-0

Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- (9CI)

Cat. No.: B2583993
CAS No.: 727396-17-0
M. Wt: 315.13
InChI Key: NTASUCWONUQWHH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound "Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- (9CI)" (hereafter referred to as the target compound) features a phenylboronic acid core substituted at the 3-position with a carboxamide group linked to a 2,4-dimethoxybenzylamine moiety. Its molecular formula is C₁₉H₂₂BNO₆, with a molecular weight of approximately 371.19 g/mol. The boronic acid (-B(OH)₂) group enables covalent interactions with diols, making it relevant in organic synthesis, sensing, and medicinal chemistry .

For example, describes the synthesis of a structurally related phenylboronic acid derivative through a Schiff base reaction between 4-amino benzoic hydrazide and 3-formyl phenyl boronic acid under reflux conditions . Similarly, the target compound could be synthesized by coupling a 3-carboxyphenylboronic acid derivative with 2,4-dimethoxybenzylamine.

Applications Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation. The target compound’s 2,4-dimethoxybenzyl group may enhance solubility in organic solvents like ethanol and DMSO, as seen in .

Properties

IUPAC Name

[3-[(2,4-dimethoxyphenyl)methylcarbamoyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BNO5/c1-22-14-7-6-12(15(9-14)23-2)10-18-16(19)11-4-3-5-13(8-11)17(20)21/h3-9,20-21H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTASUCWONUQWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC2=C(C=C(C=C2)OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- typically involves the following steps:

    Formation of the Amino Carbonyl Intermediate: The initial step involves the reaction of 2,4-dimethoxybenzylamine with a suitable carbonyl compound to form the amino carbonyl intermediate.

    Coupling with Phenylboronic Acid: The intermediate is then coupled with phenylboronic acid under conditions that facilitate the formation of the desired boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce alcohol derivatives.

Scientific Research Applications

Organic Synthesis

Boronic acids are pivotal in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which is essential in creating complex organic molecules. Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- (9CI) can be used as a reagent in these reactions to synthesize pharmaceuticals and agrochemicals.

Enzyme Inhibition

Boronic acids are known to inhibit various enzymes, including serine proteases and proteasomes. This inhibition can trigger apoptosis in cancer cells, highlighting their potential as anticancer agents. Studies have shown that derivatives of boronic acids exhibit significant activity against cancer cell lines, including prostate cancer cells .

Antimicrobial Properties

Research indicates that boronic acid compounds have demonstrated antimicrobial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans . This property makes them valuable in developing new antibacterial and antifungal agents.

Antioxidant Activity

Boronic acid derivatives have been studied for their antioxidant properties. They exhibit significant activity in various assays, such as the DPPH radical scavenging method and the ABTS assay. These compounds can stabilize free radicals, thereby protecting biological systems from oxidative stress .

Pharmaceutical Development

The unique properties of boronic acids allow them to serve as building blocks for drug development. Their ability to form reversible covalent complexes with biomolecules can lead to innovative therapeutic strategies targeting specific diseases.

Case Study 1: Anticancer Activity

A study focused on the synthesis of boronic-imine structured compounds demonstrated their efficacy against prostate cancer cells (PC-3). The compounds were tested at varying concentrations (0.5 to 5 µM) to evaluate their cytotoxic effects compared to healthy fibroblast cells (L929). Results indicated a dose-dependent response where higher concentrations led to increased cell death in cancer cells while maintaining lower toxicity towards healthy cells .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of several boronic acid derivatives against common pathogens. The results showed that these compounds effectively inhibited the growth of MRSA and Pseudomonas aeruginosa, suggesting their potential application in treating resistant bacterial infections .

Mechanism of Action

The mechanism by which boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- exerts its effects involves the interaction of the boronic acid group with specific molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity or alter the function of biological molecules . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally similar boronic acid derivatives:

Compound Name (CAS) Molecular Formula Substituent Type Key Properties Applications Reference
Target Compound C₁₉H₂₂BNO₆ 2,4-Dimethoxybenzylamide Soluble in ethanol/DMSO; pKa ~8.6* Enzyme inhibition, organic synthesis
3-(4-Cyanophenyl)aminocarbonylphenylboronic acid (850567-36-1) C₁₄H₁₀BN₃O₃ 4-Cyanophenylamide Higher polarity (TPSA: 99.8 Ų); pKa ~8.2* Biochemical probes
[4-(1,3-Dioxan-2-yl)phenyl]boronic acid (254454-02-9) C₁₀H₁₃BO₄ 1,3-Dioxan-2-yl Density: 1.24 g/cm³; pKa 8.60 Polymer chemistry, cross-coupling
(2-Cyano-6-fluorophenyl)boronic acid (656235-44-8) C₇H₅BFNO₂ 2-Cyano-6-fluorophenyl TPSA: 64.2 Ų; Rotatable bonds: 1 Fluorophore synthesis
Boronic acid, [5-(hydroxymethyl)-2-methylphenyl]- (631909-12-1) C₉H₁₂BO₃ 5-Hydroxymethyl-2-methylphenyl Hydrophilic (Hydroxymethyl group) Biomedical scaffolds

Note: pKa values estimated based on boronic acid analogs in and .

Key Differences and Implications

Electronic Effects: The target compound’s 2,4-dimethoxybenzylamide substituent is electron-donating, increasing the boronic acid’s Lewis acidity compared to electron-withdrawing groups (e.g., 4-cyanophenylamide in CAS 850567-36-1) . This enhances its reactivity in Suzuki couplings . Fluorinated derivatives (e.g., (2-cyano-6-fluorophenyl)boronic acid) exhibit stronger hydrogen-bonding capacity, useful in fluorophore design .

Solubility and Bioactivity :

  • Hydrophilic substituents (e.g., hydroxymethyl in CAS 631909-12-1) improve aqueous solubility, whereas the target compound’s dimethoxy groups favor organic solvents .
  • Boronic acid-based HDAC inhibitors () highlight the role of aromatic substituents in enzyme binding. The target compound’s dimethoxy group may mimic natural substrates, enhancing inhibitory potency .

Synthetic Utility :

  • The 1,3-dioxan-2-yl group in CAS 254454-02-9 introduces steric bulk, reducing reactivity in cross-coupling but improving stability in polymers .

Research Findings

  • Enzyme Inhibition: Boronic acids with amino acid moieties (e.g., (S)-18 in ) show HDAC inhibition (IC₅₀ = 10–50 nM), comparable to clinical agent SAHA. The target compound’s carboxamide linkage could similarly coordinate zinc in HDAC active sites .
  • Fluorescence: 3-Aminophenylboronic acid derivatives () emit fluorescence at 400–450 nm, suggesting the target compound’s dimethoxy groups could shift emission wavelengths for sensing applications .

Biological Activity

Boronic acids, particularly the compound Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- (9CI) , have garnered significant interest in medicinal chemistry due to their unique structural properties and biological activities. This article delves into the biological activity of this compound, exploring its potential applications in drug development, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by a boronic acid functional group attached to a complex aromatic structure. The presence of a dimethoxyphenyl substituent enhances its solubility and reactivity, making it suitable for various synthetic pathways. The molecular formula is C16H18BNO5C_{16}H_{18}BNO_5 with a molecular weight of 318.13 g/mol .

Boronic acids are known for their ability to form reversible covalent bonds with diols and proteins. This property is particularly useful in drug design as it allows for selective targeting of biological molecules. The mechanisms through which boronic acids exert their biological effects include:

  • Enzyme Inhibition : Boronic acids can inhibit proteasomes and serine proteases, leading to apoptosis in cancer cells . This inhibition is crucial in cancer therapy as it disrupts the protein degradation pathways that cancer cells rely on.
  • Bioorthogonal Chemistry : The boronic acid group can serve as a bioorthogonal probe for labeling biomolecules, facilitating the study of protein interactions in biological systems.
  • Antimicrobial Activity : Some boronic acid derivatives exhibit antibacterial and antifungal properties, expanding their potential therapeutic applications beyond oncology .

Biological Activities

The biological activities of Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- (9CI) can be summarized as follows:

Activity Description
Anticancer Inhibits proteasomes; induces apoptosis in cancer cells .
Antibacterial Shows activity against various bacterial strains .
Antifungal Demonstrates efficacy against certain fungal pathogens .
Anti-inflammatory May reduce inflammation markers such as TNF-α and hs-CRP .

Case Studies and Research Findings

  • Proteasome Inhibition : A study demonstrated that boronic acid derivatives, including GF15703 (the compound ), showed potent inhibition of the 20S proteasome in vitro. This was linked to significant anti-tumor activity across multiple cancer cell lines. In vivo studies indicated stronger pharmacokinetics compared to existing therapies like bortezomib .
  • Antimicrobial Properties : Research indicated that certain derivatives of boronic acids exhibited notable antibacterial effects against resistant strains of bacteria. These findings suggest potential applications in treating infections where traditional antibiotics fail .
  • Drug Development : Boronic acids have been integrated into drug design strategies due to their ability to modify the selectivity and pharmacokinetic profiles of existing drugs. For example, modifications involving boronic acid groups have been shown to enhance the activity of compounds against specific cancer types .

Q & A

Basic Research Questions

Q. What are the primary challenges in analyzing this boronic acid derivative using mass spectrometry (MS), and how can they be methodologically addressed?

  • Challenges : The compound's boronic acid moiety undergoes dehydration/trimerization to form boroxines, complicating MS detection by generating multiple cyclization products . Free boronic acids are also prone to thermal degradation during ionization.
  • Solutions :

  • Derivatization : Convert the boronic acid to a cyclic boronic ester using diols (e.g., pinacol) or sugars (e.g., mannitol) to stabilize the structure and suppress boroxine formation .
  • Matrix Optimization : Use 2,5-dihydroxybenzoic acid (DHB) as a MALDI matrix, which enables in situ on-plate esterification, simplifying analysis and improving signal clarity .
  • Ortho-Amino Protection : The compound’s ortho-amino methyl group can complex with boron, inherently preventing trimerization, as seen in peptide boronolectin (PBL) libraries .

Q. What synthetic strategies are recommended for efficient production of this boronic acid derivative?

  • Prodrug Synthesis : Due to purification challenges with boronic acids, synthesize a boronic ester prodrug first, then hydrolyze it to the final acid under controlled conditions (e.g., acidic hydrolysis) .
  • Protodeboronation : Use transition-metal-catalyzed protodeboronation to install the boronic acid group at a late stage, minimizing side reactions .
  • Solid-Phase Synthesis : For peptide-boronic acid conjugates, employ automated solid-phase peptide synthesis (SPPS) with boronate-protected amino acids to streamline purification .

Advanced Research Questions

Q. How can computational approaches enhance the design of boronic acid-containing libraries for high-throughput screening?

  • QSAR and PCA : Generate a virtual library of boronic acids, compute 1,357+ molecular descriptors (e.g., logP, polar surface area), and apply principal component analysis (PCA) to map chemical diversity. Select representative compounds via k-means clustering (200 clusters) to maximize structural variety while prioritizing in-house availability .
  • Machine Learning : Train models to predict binding affinity or thermal stability based on substituent effects (e.g., electron-withdrawing groups enhance thermal stability up to 600°C) .

Q. In glycoprotein interaction studies, how can non-specific binding be minimized when using this boronic acid as a capture agent?

  • Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.5) to strengthen boronate-diol ester formation while reducing electrostatic/hydrophobic secondary interactions. For example, substituting Tris buffer with HEPES decreased non-specific avidin binding in SPR studies .
  • Surface Engineering : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to limit steric hindrance and improve glycoprotein selectivity .

Q. What role does the ortho-amino methyl group play in stabilizing this boronic acid during MALDI-MS analysis?

  • Mechanism : The ortho-amino methyl group forms a intramolecular Lewis acid-base adduct with boron, preventing trimerization and dehydration. This stabilization is critical for maintaining ionization efficiency and simplifying spectral interpretation .
  • Validation : Compare MS spectra of the compound with/without the ortho-amino group. The protected variant shows a single dominant peak (e.g., [M+H]⁺), while unprotected analogs exhibit multiple boroxine-related peaks .

Methodological Considerations

Q. How can researchers resolve contradictions in boronic acid-glycoprotein binding data caused by secondary interactions?

  • Control Experiments :

  • Test binding affinity against non-glycosylated proteins (e.g., RNAse A vs. RNAse B) to isolate diol-specific interactions .
  • Use surface plasmon resonance (SPR) to quantify dissociation constants (Kd) under varying ionic strengths, identifying conditions that minimize non-specific binding .

Q. What advanced techniques enable sequencing of branched peptide boronic acid libraries containing this compound?

  • MALDI-MS/MS : After derivatization with DHB, perform tandem MS on single-bead samples to sequence branched peptides. The boronic acid’s stability ensures minimal fragmentation interference .
  • Arginine-Specific Labeling : Tag peptides with 2,3-butanedione and phenylboronic acid (PBA) to enhance ionization and enable sequence determination via mass fingerprinting .

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